molecular formula C27H26FN3O3 B3019134 1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one CAS No. 1018125-11-5

1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B3019134
CAS RN: 1018125-11-5
M. Wt: 459.521
InChI Key: XFHTYXSALUDUQF-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one is a heterocyclic molecule that likely exhibits a complex structure with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as benzimidazole derivatives and fluorophenyl groups, have been investigated for various properties and activities, including anticancer potential and photochromic behavior .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with careful selection of starting materials and reaction conditions. For instance, the synthesis of benzimidazole derivatives can be achieved by condensation reactions, as demonstrated in the synthesis of photochromic benzimidazol[1,2a]pyrrolidin-2-ones . Similarly, the synthesis of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives involves the reaction of a thiazolopyrimidine with substituted aldehydes . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray crystallography and spectroscopic methods including FT-IR, NMR, and Mass spectroscopy . For example, the structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . These structural insights are crucial for understanding the molecular interactions and properties of the compound.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be influenced by the presence of various functional groups. For instance, the presence of a fluorophenyl group can affect the electronic properties of the molecule and its interactions with biological targets . The chemical transformations of benzimidazole derivatives, such as alkylation and condensation with aldehydes or ketones, can lead to a variety of products with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's potential application as a pharmaceutical agent. The photochromic properties of benzimidazol[1,2a]pyrrolidin-2-ones, for example, suggest potential applications in materials science . Additionally, the study of structure-activity relationships (SAR) can provide insights into the anticancer activity of related compounds, as seen in the SAR study of thiazolopyrimidine derivatives .

properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3/c1-18-6-12-23(13-7-18)34-17-22(32)16-31-25-5-3-2-4-24(25)29-27(31)19-14-26(33)30(15-19)21-10-8-20(28)9-11-21/h2-13,19,22,32H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHTYXSALUDUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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